molecular formula C15H23N5O3S B6961209 ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate

ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6961209
M. Wt: 353.4 g/mol
InChI Key: OHXYNYJEXXNSJK-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, a piperidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through cycloaddition reactions, often using azides and alkynes as starting materials.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[1-(morpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-[1-(piperidine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 5-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]-1H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c1-2-23-14(21)13-16-12(17-18-13)11-3-5-19(6-4-11)15(22)20-7-9-24-10-8-20/h11H,2-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYNYJEXXNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCN(CC2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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